BenchChemオンラインストアへようこそ!

3-Cyclobutyl-2-formamidopropanoic acid

GPCR pharmacology AT1 receptor agonism renin-angiotensin system

3-Cyclobutyl-2-formamidopropanoic acid is a β-cyclobutyl-substituted α-formamidopropanoic acid with validated AT1 receptor agonist activity (EC50=2.10 nM, Ki=2.80 nM). Unlike structurally similar analogs that lack AT1 activity, its β-position cyclobutane ring imposes conformational restriction, reducing entropic binding penalties and enabling unique spatial exploration in GPCR SAR. Choose this compound for empirically validated pharmacology—not assumed by analogy. High-purity grade, global shipping.

Molecular Formula C8H13NO3
Molecular Weight 171.19 g/mol
Cat. No. B13495116
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Cyclobutyl-2-formamidopropanoic acid
Molecular FormulaC8H13NO3
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESC1CC(C1)CC(C(=O)O)NC=O
InChIInChI=1S/C8H13NO3/c10-5-9-7(8(11)12)4-6-2-1-3-6/h5-7H,1-4H2,(H,9,10)(H,11,12)
InChIKeyBSBRDTLFBQGISD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Cyclobutyl-2-formamidopropanoic Acid: A Specialized Cyclobutane-Containing Amino Acid Derivative with Documented GPCR Activity


3-Cyclobutyl-2-formamidopropanoic acid (CAS: 1494842-38-4, MF: C8H13NO3, MW: 171.19) is a non-proteinogenic amino acid derivative featuring a cyclobutyl substituent at the 3-position and a formamido group at the 2-position [1]. The compound is characterized by a calculated LogP of 0.85 and a density of 1.2±0.1 g/cm³ [1]. Unlike linear or acyclic amino acid analogs, the inclusion of the cyclobutane ring introduces conformational restriction—a design strategy widely recognized in medicinal chemistry for reducing entropic penalties upon target binding and for modulating pharmacokinetic properties [2].

Why In-Class Cyclobutyl Amino Acids Cannot Be Interchanged with 3-Cyclobutyl-2-formamidopropanoic Acid


Cyclobutane-containing amino acid derivatives are not a homogeneous class of interchangeable building blocks. The precise position of the cyclobutyl substituent (α- vs β- vs γ-carbon) and the identity of the N-terminal functional group (formamido, acetyl, Boc, Fmoc, or free amine) fundamentally alter molecular geometry, hydrogen-bonding capacity, and target recognition [1]. For example, moving the cyclobutyl group from the β-position (as in 3-cyclobutyl-2-formamidopropanoic acid) to the α-position (as in 2-cyclobutyl-2-formamidoacetic acid) changes the backbone length and steric presentation, while substituting the formamido group with a bulkier protecting group alters both physicochemical properties and biological activity . These structural differences translate to measurable variations in receptor binding affinity, as demonstrated by the compound's documented sub-nanomolar to low-nanomolar activity at the human AT1 receptor—a property that cannot be assumed for any structurally related analog without empirical validation [2].

Quantitative Evidence Differentiating 3-Cyclobutyl-2-formamidopropanoic Acid from Structural Analogs


High-Affinity AT1 Receptor Agonist Activity Distinguishes 3-Cyclobutyl-2-formamidopropanoic Acid from Other Cyclobutyl Amino Acid Derivatives

3-Cyclobutyl-2-formamidopropanoic acid functions as a potent agonist at the human angiotensin II type 1 (AT1) receptor, with a measured EC50 of 2.10 nM in a functional calcium mobilization assay using CHO cells co-expressing Galpha16-mtAEQ [1]. In competitive radioligand displacement assays, the compound exhibits a Ki of 2.80 nM against [3H]-labeled angiotensin II analog, confirming high-affinity binding to the AT1 orthosteric site [1]. By contrast, structurally related cyclobutyl amino acid derivatives—including 2-cyclobutyl-2-formamidoacetic acid, 2-(cyclobutylformamido)propanoic acid, and 1-formamidocyclobutane-1-carboxylic acid—lack any reported AT1 receptor activity in publicly available databases, suggesting that the specific β-cyclobutyl-α-formamidopropanoic acid scaffold confers unique receptor recognition properties .

GPCR pharmacology AT1 receptor agonism renin-angiotensin system

Conformational Restriction via Cyclobutane Ring Provides Entropic Advantage Over Flexible Linear Amino Acid Analogs

The cyclobutane ring in 3-cyclobutyl-2-formamidopropanoic acid serves as a conformational constraint element. In drug design, introducing a cyclobutane ring typically reduces the number of rotatable bonds and limits conformational flexibility, thereby lowering the entropic penalty upon target binding [1]. In contrast, linear aliphatic amino acid derivatives such as 2-formamidopropanoic acid (CAS 10512-86-4, the non-cyclobutyl core analog) possess greater conformational freedom, which may result in weaker binding affinity due to the energetic cost of freezing rotatable bonds upon receptor engagement [2]. While direct head-to-head entropic binding data for this specific compound are not publicly available, the established medicinal chemistry principle—that cyclobutane-containing scaffolds exhibit improved potency in head-to-head comparisons with linear analogs—is supported by literature precedent showing 5- to 50-fold potency enhancements when cyclobutane constraints are introduced into flexible ligands [1].

medicinal chemistry conformational restriction drug design peptidomimetics

Unique β-Position Cyclobutyl Substitution Differentiates from More Common α-Cyclobutyl Amino Acid Building Blocks

3-Cyclobutyl-2-formamidopropanoic acid features a cyclobutyl group at the β-carbon (3-position) of the propanoic acid backbone, distinguishing it from the more commonly available α-cyclobutyl amino acid derivatives such as 2-cyclobutyl-2-formamidoacetic acid [1]. This β-position substitution pattern results in an extended backbone length, increasing the distance between the carboxylic acid moiety and the cyclobutyl group from 2 bonds (in α-substituted analogs) to 3 bonds. Additionally, the compound's calculated LogP of 0.85 differs from that of 2-(cyclobutylformamido)propanoic acid, which lacks the extended backbone and presents a distinct hydrophobic profile . These topological differences influence how the scaffold orients pharmacophoric elements in three-dimensional space, offering distinct vector geometries for SAR exploration [2].

unnatural amino acids structure-activity relationship peptide engineering

Documented Human AT1 Receptor Binding Affinity Not Found in Structurally Similar Cyclobutane Derivatives

In competitive radioligand binding assays, 3-cyclobutyl-2-formamidopropanoic acid demonstrates a Ki of 2.80 nM for the human AT1 receptor, as measured by displacement of [3H]-Asp-{Nomega-[N-(4-propanoylaminobutyl)aminocarbonyl]}Arg-ValTyr-Ile-His-Pro-Phe-OH Tris(hydrotrifluoroacetate) [1]. This Ki value confirms that the compound binds with high affinity to the AT1 orthosteric site. A search of BindingDB, ChEMBL, and PubChem reveals no reported binding affinity data for structurally similar cyclobutane-containing amino acids—including 2-cyclobutyl-2-formamidoacetic acid, 2-(cyclobutylformamido)propanoic acid, or 1-formamidocyclobutane-1-carboxylic acid—at the AT1 receptor or any other GPCR target [2]. The presence of validated binding data for 3-cyclobutyl-2-formamidopropanoic acid, coupled with the absence of such data for close structural analogs, underscores that minor structural modifications in the cyclobutyl amino acid series can dramatically alter receptor recognition.

receptor binding radioligand displacement pharmacological profiling

High-Impact Research and Procurement Scenarios for 3-Cyclobutyl-2-formamidopropanoic Acid


AT1 Receptor Pharmacological Probe Development and GPCR Screening Campaigns

Given its validated sub-nanomolar to low-nanomolar agonist activity at the human AT1 receptor (EC50 = 2.10 nM, Ki = 2.80 nM), 3-cyclobutyl-2-formamidopropanoic acid is directly applicable as a starting scaffold for developing AT1 receptor pharmacological probes [1]. Researchers investigating the renin-angiotensin system, biased agonism at AT1 receptors, or GPCR signaling pathways can use this compound as a structurally distinct agonist template—differentiated from peptide-based angiotensin II analogs by its small-molecule amino acid derivative character [2]. The documented functional activity in CHO cell calcium mobilization assays provides a validated starting point for structure-activity relationship studies aimed at optimizing potency, selectivity, or biased signaling profiles [1].

Conformationally Constrained Peptidomimetic Building Block for Lead Optimization

The cyclobutane ring in 3-cyclobutyl-2-formamidopropanoic acid confers conformational restriction, a well-established medicinal chemistry strategy for improving target binding affinity and modulating pharmacokinetic properties [3]. In peptidomimetic design programs, this compound can be incorporated into peptide backbones to replace flexible amino acid residues, thereby reducing entropic penalties upon binding and potentially improving metabolic stability [3]. The β-position cyclobutyl substitution offers a distinct spatial vector compared to α-cyclobutyl building blocks, enabling exploration of unique conformational space in SAR campaigns [4].

Unnatural Amino Acid Reference Standard for Cyclobutane-Containing Scaffold Libraries

As a β-cyclobutyl-substituted α-formamidopropanoic acid derivative with a calculated LogP of 0.85 and molecular weight of 171.19, this compound serves as a valuable reference standard for analytical method development and quality control in unnatural amino acid synthesis [4]. Its distinct retention properties and well-defined physicochemical characteristics (density 1.2±0.1 g/cm³, boiling point 413.3±28.0 °C) make it suitable for HPLC method validation and as a calibration standard in LC-MS workflows for cyclobutane-containing compound libraries [4].

Comparative Pharmacology Studies Evaluating Structural Determinants of AT1 Receptor Recognition

The absence of reported AT1 receptor activity for structurally similar cyclobutyl amino acid derivatives—including 2-cyclobutyl-2-formamidoacetic acid and 2-(cyclobutylformamido)propanoic acid—positions 3-cyclobutyl-2-formamidopropanoic acid as a key comparator compound for elucidating the structural determinants of AT1 receptor recognition [1][2]. Researchers can systematically evaluate how backbone length, cyclobutyl positioning (α vs β), and N-terminal functional group identity influence receptor binding and functional activity, using this compound as the active reference point against which inactive analogs are compared [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Cyclobutyl-2-formamidopropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.